molecular formula C20H19NO6 B2747702 Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-41-1

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2747702
CAS No.: 847406-41-1
M. Wt: 369.373
InChI Key: JJAXELLBUAMABD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with ethyl bromoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminobenzofuran-3-carboxylic acid under suitable conditions to yield the final product .

Chemical Reactions Analysis

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate
  • Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

These compounds share similar structural features but differ in the position of the methoxy group on the phenoxy ring. This slight variation can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-9-4-5-10-16(15)27-19)21-17(22)12-26-14-8-6-7-13(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXELLBUAMABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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